molecular formula C16H11ClFNOS B2382058 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime CAS No. 477859-24-8

3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime

Cat. No.: B2382058
CAS No.: 477859-24-8
M. Wt: 319.78
InChI Key: LRWKLYOVPDTNSP-DJKKODMXSA-N
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Description

3-Chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime is a benzothiophene derivative featuring a chloro substituent at the 3-position and an O-(2-fluorobenzyl)oxime group at the 2-carbaldehyde position. Benzothiophene scaffolds are widely explored in medicinal chemistry due to their structural resemblance to bioactive heterocycles, enabling interactions with biological targets such as kinases and enzymes . Crystallographic analysis of such compounds typically employs SHELX software for structure refinement, as noted in general crystallographic practices .

Properties

IUPAC Name

(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(2-fluorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNOS/c17-16-12-6-2-4-8-14(12)21-15(16)9-19-20-10-11-5-1-3-7-13(11)18/h1-9H,10H2/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWKLYOVPDTNSP-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON=CC2=C(C3=CC=CC=C3S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CO/N=C/C2=C(C3=CC=CC=C3S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of 3-chloro-1-benzothiophene-2-carbaldehyde. This intermediate can be synthesized through the chlorination of 1-benzothiophene-2-carbaldehyde using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The oxime derivative is then formed by reacting the carbaldehyde with hydroxylamine under acidic conditions. Finally, the fluorobenzyl group is introduced through a nucleophilic substitution reaction involving 2-fluorobenzyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the oxime group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Amines

  • Substitution: Substituted benzothiophenes or benzothiophene derivatives

Scientific Research Applications

Organic Synthesis

3-Chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it useful in the development of complex molecules. It can undergo reactions such as:

  • Oxidation : Converting the oxime to corresponding carbonyl compounds.
  • Reduction : Transforming the oxime into amines or alcohols.
  • Condensation Reactions : Forming larger frameworks through nucleophilic attacks on electrophilic centers.

Pharmaceutical Development

This compound has been investigated for its potential pharmacological activities. The incorporation of the benzothiophene moiety is known to enhance biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of benzothiophene exhibit significant anticancer properties. For instance, compounds synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

CompoundActivityReference
This compoundCytotoxicity against A549 cells
Related benzothiophene derivativesAntitumor activity

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Data Tables

Reaction TypeDescription
OxidationForms carbonyl compounds
ReductionYields amines or alcohols
CondensationForms larger molecular frameworks

Mechanism of Action

The mechanism by which 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group, in particular, plays a crucial role in its biological activity, as it can form Schiff bases with amino groups in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime with structurally related compounds, focusing on molecular architecture, substituent effects, and inferred physicochemical and biological properties.

Structural Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-substituted)oxime]

This pyrazole-based analog () shares a carbaldehyde oxime moiety but differs in its core heterocycle and substituents. Key distinctions include:

Property Target Compound Pyrazole Analog
Core Structure Benzothiophene (fused benzene and thiophene rings) Pyrazole (5-membered ring with two adjacent nitrogen atoms)
Substituents - 3-Cl, O-(2-fluorobenzyl)oxime - 3-CF₃, 1-methyl, 5-(3-chlorophenylsulfanyl), O-(2-chloro-substituted)oxime
Electron Effects Chloro (electron-withdrawing), fluorobenzyl (moderate lipophilicity) Trifluoromethyl (strong electron-withdrawing), chlorophenylsulfanyl (polarizable)
Synthetic Pathway Likely involves benzothiophene aldehyde oxime formation followed by O-alkylation Sulfanyl group introduced via nucleophilic substitution; trifluoromethyl via SNAr
Hypothesized Bioactivity Potential kinase inhibition due to planar benzothiophene core Agrochemical applications (pyrazole motifs common in herbicides)

Key Insights from Structural Differences

  • Core Heterocycle: The benzothiophene’s fused aromatic system offers planar rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, the pyrazole’s smaller, non-fused ring may enhance solubility but reduce stacking interactions .
  • Sulfur Content : Both compounds incorporate sulfur (benzothiophene vs. sulfanyl group), which may facilitate hydrogen bonding or redox interactions in biological systems.

Research Findings and Data Gaps

  • Crystallographic Data: The target compound’s structure determination likely relies on SHELX-based refinement, a standard for small-molecule crystallography .
  • Biological Studies: No direct comparative pharmacological data are available in the provided sources. Inferred activities are based on structural analogs; benzothiophenes are frequently associated with anticancer activity, whereas pyrazoles are leveraged in agrochemistry .

Biological Activity

3-Chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClFNOSC_{16}H_{11}ClFNOS with a molecular weight of approximately 319.8 g/mol . The compound features a benzothiophene core, which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC16H11ClFNOSC_{16}H_{11}ClFNOS
Molecular Weight319.8 g/mol
CAS Number477859-24-8

Antimicrobial Properties

Research indicates that compounds similar to 3-chloro-1-benzothiophene-2-carbaldehyde derivatives exhibit significant antimicrobial activity. For instance, studies on benzothiophene derivatives have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium . The oxime functional group may enhance the compound's interaction with microbial enzymes.

Anticancer Activity

Recent investigations into chalcone derivatives, which share structural similarities with the target compound, have revealed their potential as anticancer agents. These compounds have demonstrated antiproliferative effects against several cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation . The specific mechanisms by which this compound exerts its anticancer effects warrant further exploration.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzothiophene derivatives. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in enhancing biological activity .

Study 2: Anticancer Properties

Another research article focused on the synthesis of chalcone derivatives and their biological activities. It reported that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting that modifications such as those found in this compound could lead to improved therapeutic agents .

Study 3: Enzyme Inhibition Potential

Research into MAO inhibitors has shown that compounds with similar structures can significantly inhibit the enzyme's activity, leading to neuroprotective effects. This suggests a potential avenue for exploring the neuroprotective capabilities of this compound in future studies .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime with high purity?

Methodological Answer: The synthesis typically involves two key steps:

Aldehyde Precursor Preparation : 3-Chloro-1-benzothiophene-2-carbaldehyde can be synthesized via Friedel-Crafts acylation or oxidation of a corresponding alcohol. Substituted benzothiophenes often require halogenation at specific positions, guided by directing groups (e.g., sulfonyl or carbonyl groups) .

Oxime Formation : Condensation of the aldehyde with O-(2-fluorobenzyl)hydroxylamine under acidic or neutral conditions (e.g., ethanol/HCl). Reaction monitoring via TLC and purification by recrystallization (e.g., using ethyl acetate/hexane) ensures >95% purity. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm oxime formation and regioselectivity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • 1H^1H-NMR : Key signals include the oxime proton (δ 8.2–8.5 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm). The 2-fluorobenzyl group shows distinct splitting patterns due to 3JHF^3J_{H-F} coupling .
    • MS (ESI+) : Molecular ion peak at m/z [M+H]⁺ = 335.1 (calculated for C₁₆H₁₀ClFNO₂S).
  • Chromatography : HPLC with a C18 column (ACN/H₂O gradient) confirms purity (>95%).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal XRD using SHELXL refinement resolves bond lengths and angles (e.g., C=N oxime bond: ~1.28 Å) .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The oxime group (C=N-OH) may exhibit syn/anti isomerism, leading to split NMR signals. Use variable-temperature NMR to identify dynamic equilibria .
  • Crystallographic Ambiguity : If XRD data conflicts with computational models (e.g., DFT-optimized geometry), refine using SHELXL’s twin-detection algorithms. For example, twinning in benzothiophene derivatives can distort unit cell parameters .
  • Impurity Interference : LC-MS/MS can detect trace byproducts (e.g., unreacted aldehyde).

Case Study : In a 2023 study, conflicting 13C^{13}C-NMR signals for a similar oxime were resolved by deuterium exchange experiments, confirming hydrogen bonding with the fluorine substituent .

Q. What experimental approaches elucidate the influence of halogen substituents on the compound’s reactivity?

Methodological Answer:

  • Electronic Effects : Compare reaction rates of the 3-chloro-2-carbaldehyde derivative with analogs (e.g., 3-fluoro, 3-bromo) in nucleophilic additions. Hammett plots using σₚ constants for substituents (Cl: +0.23, F: +0.06) reveal electronic contributions to oxime stability .
  • Steric Effects : Introduce bulky groups (e.g., 2,6-difluorobenzyl) to assess steric hindrance in condensation reactions.
  • Biological Activity : Test halogen-substituted derivatives for enzyme inhibition (e.g., cytochrome P450). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

Q. How can computational methods complement experimental data in optimizing synthetic routes?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., oxime formation energy barriers) using Gaussian09 at the B3LYP/6-31G* level. Compare with experimental activation energies .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis.
  • Crystal Structure Prediction (CSP) : Use Mercury CSD software to predict polymorphism, aiding in solvent selection for recrystallization .

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